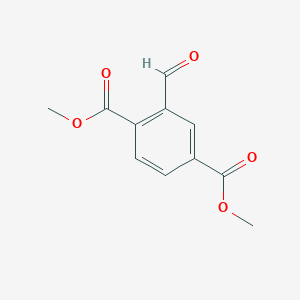
Dimethyl 2-formylterephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-formylterephthalate is an organic compound with the molecular formula C10H8O5. It is a derivative of terephthalic acid, where two of the carboxyl groups are esterified with methanol, and one of the aromatic hydrogen atoms is replaced by a formyl group. This compound is a white crystalline solid and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2-formylterephthalate can be synthesized through several methods. One common method involves the formylation of dimethyl terephthalate using formylating agents such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the oxidation of dimethyl 2-methylterephthalate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out in a solvent like acetic acid, and the product is purified through recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-formylterephthalate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate, resulting in dimethyl terephthalate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, leading to the formation of amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Dimethyl terephthalate.
Reduction: Dimethyl 2-hydroxymethylterephthalate.
Substitution: Various amides or esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2-formylterephthalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and polymers.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of high-performance materials, such as polyesters and resins.
Mecanismo De Acción
The mechanism of action of dimethyl 2-formylterephthalate involves its reactivity towards nucleophiles and electrophiles. The formyl group is highly reactive and can undergo nucleophilic addition reactions, while the ester groups can participate in nucleophilic substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the ester groups, which increases the electrophilicity of the formyl group.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl terephthalate: Lacks the formyl group and is used primarily in the production of polyethylene terephthalate (PET).
Dimethyl phthalate: Contains ester groups on the ortho positions of the benzene ring and is used as a plasticizer.
Uniqueness
Dimethyl 2-formylterephthalate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to other dimethyl esters of terephthalic acid. This makes it a valuable intermediate in organic synthesis, offering pathways to a variety of functionalized aromatic compounds.
Propiedades
Fórmula molecular |
C11H10O5 |
|---|---|
Peso molecular |
222.19 g/mol |
Nombre IUPAC |
dimethyl 2-formylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C11H10O5/c1-15-10(13)7-3-4-9(11(14)16-2)8(5-7)6-12/h3-6H,1-2H3 |
Clave InChI |
FERDJLRBMVPYEZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




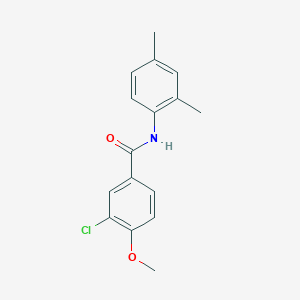
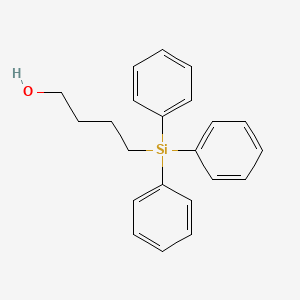
![dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate](/img/structure/B11942119.png)
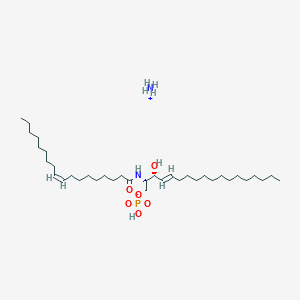
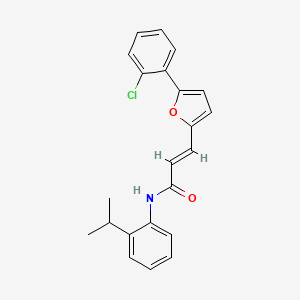

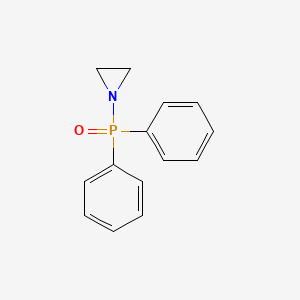
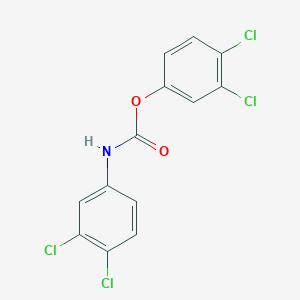
![methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11942160.png)



